molecular formula C6H4Cl2N2O2 B14620490 N,N-dichloro-2-nitroaniline CAS No. 59483-70-4

N,N-dichloro-2-nitroaniline

Cat. No.: B14620490
CAS No.: 59483-70-4
M. Wt: 207.01 g/mol
InChI Key: BSUFVRGLMWXUDX-UHFFFAOYSA-N
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Description

N,N-dichloro-2-nitroaniline: is an organic compound with the molecular formula C6H4Cl2N2O2 . It is a derivative of aniline, where the amino group is substituted with two chlorine atoms and a nitro group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Nitration and Chlorination: One common method involves the nitration of aniline to form 2-nitroaniline, followed by chlorination to introduce the chlorine atoms. This process typically requires the use of nitric acid and hydrochloric acid under controlled conditions.

    Substitution Reactions: Another method involves the substitution of chlorine atoms in 2-nitroaniline using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: In industrial settings, the production of N,N-dichloro-2-nitroaniline often involves the reaction of 2,4,5-trichloronitrobenzene with ammonia in a solvent inert to ammonia at elevated temperatures (150-220°C) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dichloro-2-nitroaniline can undergo oxidation reactions, often resulting in the formation of nitroso or nitro derivatives.

    Reduction: Reduction of this compound typically leads to the formation of corresponding amines or anilines.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or anilines.

    Substitution: Formation of substituted anilines with various functional groups.

Scientific Research Applications

N,N-dichloro-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-dichloro-2-nitroaniline involves its interaction with molecular targets through its nitro and chl

Properties

CAS No.

59483-70-4

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

N,N-dichloro-2-nitroaniline

InChI

InChI=1S/C6H4Cl2N2O2/c7-9(8)5-3-1-2-4-6(5)10(11)12/h1-4H

InChI Key

BSUFVRGLMWXUDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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